molecular formula C9H13NO B12087343 2-(1-Aminopropyl)phenol

2-(1-Aminopropyl)phenol

Cat. No.: B12087343
M. Wt: 151.21 g/mol
InChI Key: SJYRIEHMQRIBEN-UHFFFAOYSA-N
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Description

2-(1-Aminopropyl)phenol is an organic compound with the molecular formula C9H13NO It consists of a phenol group substituted with a 1-aminopropyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)phenol can be achieved through several methods. One common approach involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by treatment with methane sulfonic acid and ammonia in methanol. This multi-step process yields this compound with a high overall yield .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, nucleophilic substitution, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Aminopropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(1-aminopropyl)phenol

InChI

InChI=1S/C9H13NO/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,8,11H,2,10H2,1H3

InChI Key

SJYRIEHMQRIBEN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1O)N

Origin of Product

United States

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